2-[(5-Amino-1,3,4-thiadiazol-2-yl)amino]ethanol
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Overview
Description
2-[(5-Amino-1,3,4-thiadiazol-2-yl)amino]ethanol is a chemical compound that belongs to the class of thiadiazole derivatives
Mechanism of Action
Target of Action
The primary target of 2-[(5-Amino-1,3,4-thiadiazol-2-yl)amino]ethanol is the urease enzyme . Urease is a nickel-containing enzyme that belongs to the amidohydrolases and phosphotriesterase enzyme family . It catalyzes the conversion of urea to ammonia and carbon dioxide .
Mode of Action
The compound interacts with the urease enzyme, inhibiting its activity . The molecular docking simulation results indicate that the compound could interact well with the active site of the urease enzyme . This interaction results in the inhibition of the enzyme, thereby preventing the conversion of urea to ammonia and carbon dioxide .
Biochemical Pathways
The inhibition of the urease enzyme affects the urea cycle, a biochemical pathway that produces ammonia and carbon dioxide from urea . The downstream effects of this inhibition include a decrease in the production of ammonia and carbon dioxide .
Pharmacokinetics
Factors such as the compound’s solubility, stability, and molecular weight (160.2 ) would influence these properties.
Result of Action
The inhibition of the urease enzyme by this compound results in a decrease in the production of ammonia and carbon dioxide . This could potentially affect the survival of certain bacteria, such as Helicobacter pylori, which rely on the urease enzyme for survival .
Biochemical Analysis
Biochemical Properties
The electrochemical behavior of 2-[(5-Amino-1,3,4-thiadiazol-2-yl)amino]ethanol has been investigated in the presence of electrochemically generated p-benzoquinone . The compound can interact with enzymes and other biomolecules, which could potentially influence biochemical reactions .
Cellular Effects
This suggests that this compound may also influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Related compounds have been found to interact well with the active site of the urease enzyme . This suggests that this compound might exert its effects at the molecular level through similar interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Amino-1,3,4-thiadiazol-2-yl)amino]ethanol typically involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 5-amino-1,3,4-thiadiazole-2-thiol and ethylene oxide.
Reaction Conditions: The reaction is typically conducted in an inert atmosphere, such as nitrogen, to prevent oxidation. The temperature is maintained at around 60-80°C, and the reaction is allowed to proceed for several hours.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(5-Amino-1,3,4-thiadiazol-2-yl)amino]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide derivatives.
Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Disulfide derivatives.
Reduction: Reduced thiadiazole derivatives.
Substitution: Substituted thiadiazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of bacterial infections.
Industry: Utilized as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-mercapto-1,3,4-thiadiazole
- 2-Amino-5-ethyl-1,3,4-thiadiazole
- 5-Amino-1,3,4-thiadiazole-2-thiol
Uniqueness
2-[(5-Amino-1,3,4-thiadiazol-2-yl)amino]ethanol is unique due to its specific structural features, such as the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)amino]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4OS/c5-3-7-8-4(10-3)6-1-2-9/h9H,1-2H2,(H2,5,7)(H,6,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFEWZYCZSMLHJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)NC1=NN=C(S1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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